
An In-depth Technical Guide to the Chemical
Structure and Properties of Beauvericin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Beauvericin

Cat. No.: B1667859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Beauvericin is a cyclic hexadepsipeptide mycotoxin with a broad spectrum of biological

activities, including insecticidal, antimicrobial, and anticancer properties. Produced by various

fungal species, notably Beauveria bassiana and several Fusarium species, its unique chemical

structure and ionophoric nature are central to its mechanism of action. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activities of beauvericin. It includes detailed experimental protocols for its extraction,

analysis, and biological evaluation, along with a summary of its effects on key cellular signaling

pathways, to support further research and drug development efforts.

Chemical Structure and Identification
Beauvericin is a member of the enniatin family of antibiotics.[1][2] It is a cyclic

hexadepsipeptide, meaning its structure is a ring composed of six alternating amino acid and

hydroxy acid residues.[1][3] Specifically, it consists of three N-methyl-L-phenylalanyl residues

and three D-α-hydroxyisovaleryl residues in a repeating sequence.[2][4]

The key identifiers and structural details of Beauvericin are summarized below:
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Identifier Value

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-

4,10,16-trimethyl-6,12,18-tris(propan-2-

yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-

2,5,8,11,14,17-hexone[5][6]

Molecular Formula C₄₅H₅₇N₃O₉[1][7]

CAS Number 26048-05-5[2][7]

Physicochemical Properties
Beauvericin presents as a white, needle-like crystalline solid.[1][3] Its physicochemical

properties are critical for its handling, formulation, and biological activity.

Property Value

Molecular Weight 783.95 g/mol [8][9]

Melting Point 93-97 °C[1][3]

UV Maximum Absorption (in Methanol) 209-210 nm[1][3]

Solubility

Soluble: Methanol, Ethanol, DMSO,

Dimethylformamide, Chloroform, Diethyl ether

(approx. 30 mg/mL in Ethanol and DMSO)[1][2]

Slightly Soluble: Water[1] Aqueous Buffer

(Ethanol:PBS pH 7.2, 1:2): Approx. 0.3

mg/mL[2]

Octanol-Water Partition Coefficient (Log P) 4.2

Biological Properties and Activity
Beauvericin's most notable characteristic is its function as an ionophore, enabling it to form

complexes with and transport alkali and alkaline earth metal ions (particularly Ca²⁺) across

biological membranes.[1][2] This disruption of ion homeostasis is fundamental to its wide-

ranging biological effects.
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Antimicrobial Activity
Beauvericin exhibits activity against a range of microbes. It is particularly effective against

Gram-positive bacteria and mycobacteria.[1][2]

Organism Activity (MIC/IC₅₀)

Staphylococcus aureus MIC: 3.91 µM[3][10]

Bacillus cereus MIC: 3.12 µg/mL

Salmonella typhimurium MIC: 6.25 µg/mL

Mycobacterium tuberculosis MIC: 0.8–1.6 mg/mL

Plasmodium falciparum IC₅₀: 1.3–2.4 mg/mL

Candida parapsilosis
Synergistic antifungal activity with

ketoconazole[1]

Anticancer Activity
Beauvericin induces apoptosis in various cancer cell lines, making it a compound of interest

for oncological research. Its primary mechanism involves increasing intracellular calcium levels,

which triggers mitochondrial-dependent apoptotic pathways.[5][8]
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Cell Line Activity (IC₅₀) Time

CHO-K1 10.7 µM 24h

2.5 µM 48h

2.2 µM 72h

HepG2 12.5 µM 24h

7.01 µM 48h

5.5 µM 72h

H4IIE Hepatoma Cells IC₅₀ in low µM range -

Human Leukemia (CCRF-

CEM)

Dose-dependent apoptosis at

1-10 µM
24h

Key Cellular Signaling Pathways Affected by
Beauvericin
Beauvericin's ionophoric activity initiates a cascade of events that modulate several critical

signaling pathways, leading to its observed biological effects.

Calcium Signaling and Apoptosis Induction
The primary mechanism of Beauvericin-induced cytotoxicity is the disruption of calcium

homeostasis. By transporting Ca²⁺ into the cytosol, it triggers the intrinsic apoptotic pathway.

Beauvericin

Cell Membrane

 Forms channel/carrier

Intracellular Ca²⁺ ↑ Ca²⁺ Influx

Extracellular Ca²⁺

Mitochondria Triggers Cytochrome c Release Caspase-3 Activation Apoptosis

Click to download full resolution via product page

Beauvericin-induced intrinsic apoptosis pathway.
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Modulation of MAPK and NF-κB Signaling
Beauvericin also influences key inflammatory and cell survival pathways. It generally inhibits

the NF-κB pathway while showing variable effects on the MAPK pathway depending on the cell

type. In macrophages, it has been shown to suppress NF-κB activation by targeting the

upstream kinases Src and Syk.
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Inhibition of the NF-κB pathway by Beauvericin.
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Experimental Protocols
The following protocols are generalized methodologies based on published research and are

intended as a starting point for laboratory investigation.

Extraction and Purification of Beauvericin from Fungal
Culture
This protocol describes a common method for extracting Beauvericin from a solid-state fungal

culture.
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(e.g., Corn Grits)

Extract with Acetonitrile/Methanol/Water
(e.g., 16:3:1 v/v/v)
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Purification via HPLC
(C18 column)
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Workflow for Beauvericin extraction and purification.
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Methodology:

Culturing: Inoculate a suitable solid substrate (e.g., autoclaved corn grits) with a

Beauvericin-producing fungal strain and incubate for 2-4 weeks.[4][11]

Extraction: Submerge the colonized substrate in an extraction solvent (e.g.,

acetonitrile:methanol:water 16:3:1 v/v/v). Homogenize the mixture in a blender for 5 minutes.

Filter the crude extract through Whatman No. 4 filter paper.[11]

Defatting: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction

twice with an equal volume of n-heptane to remove lipids. Discard the upper heptane layer.

[4]

Concentration: Collect the lower aqueous layer and evaporate the solvent to near dryness

using a rotary evaporator.[11]

Solubilization: Re-dissolve the resulting residue in a mixture of methanol and water (1:1 v/v).

[4]

Purification: Purify Beauvericin from the re-dissolved extract using preparative High-

Performance Liquid Chromatography (HPLC) with a C18 column.[12]

Analysis by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of Beauvericin.

Instrumentation and Conditions:

HPLC System: Coupled to a tandem mass spectrometer (MS/MS).

Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[13]

Mobile Phase A: Acetonitrile.[13]

Mobile Phase B: 10 mM Ammonium Acetate in water.[13]

Flow Rate: 0.3 mL/min.[13]
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Gradient: Start with 80% B, increase linearly to 100% A over 3 minutes, hold for 0.5 minutes,

then return to initial conditions.[13]

Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantifier and qualifier ion

transitions should be optimized for Beauvericin (e.g., monitoring for the parent ion and

specific fragment ions).[13]

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol uses the broth microdilution method to determine the MIC of Beauvericin against

bacteria.

Methodology:

Prepare Stock Solution: Dissolve Beauvericin in DMSO to a high concentration (e.g., 500

µM).[12]

Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Lysogeny Broth) to the mid-log

phase. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[12]

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the Beauvericin
stock solution in the appropriate broth.[12][14]

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control

(bacteria and broth, no Beauvericin) and a negative control (broth only).[14]

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for

18-24 hours.[14]

Determine MIC: The MIC is the lowest concentration of Beauvericin that completely inhibits

visible bacterial growth, as determined by visual inspection or by measuring absorbance at

600 nm.[12]

Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of Beauvericin on the viability of adherent cancer cells.
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Methodology:

Cell Seeding: Seed cancer cells into a 96-well plate at a density that will ensure they are in

the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow

cells to adhere overnight.

Treatment: Prepare serial dilutions of Beauvericin in the cell culture medium. Remove the

old medium from the cells and add the Beauvericin-containing medium. Include untreated

control wells.

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[15]

Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow

MTT to purple formazan crystals.[15]

Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

a specialized solubilization buffer) to dissolve the formazan crystals.

Measure Absorbance: Read the absorbance of each well on a microplate reader at a

wavelength of ~570 nm.

Calculate Viability: Express the absorbance of treated wells as a percentage of the

absorbance of the untreated control wells to determine cell viability. Calculate the IC₅₀ value

from the dose-response curve.[15]

Conclusion
Beauvericin is a structurally unique mycotoxin with potent and diverse biological activities. Its

ability to act as a calcium ionophore is the cornerstone of its cytotoxic and antimicrobial effects,

which are mediated through the modulation of critical cellular signaling pathways, including

those governing apoptosis and inflammation. The protocols and data presented in this guide

offer a foundational resource for researchers aiming to explore the therapeutic potential of

Beauvericin and to develop new applications in medicine and agriculture. Further in-vivo

studies are warranted to fully elucidate its pharmacological profile and potential as a drug

candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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